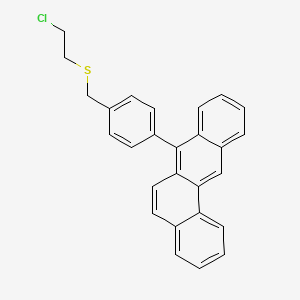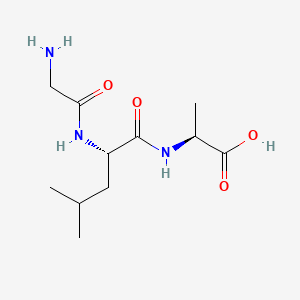
L-Alanine, glycyl-L-leucyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Alanine, glycyl-L-leucyl- is a tripeptide composed of the amino acids L-alanine, glycine, and L-leucineThe molecular formula of L-Alanine, glycyl-L-leucyl- is C11H21N3O4, and it has a molecular weight of 259.30 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
L-Alanine, glycyl-L-leucyl- can be synthesized through standard peptide synthesis techniques. One common method involves the stepwise addition of protected amino acids to a growing peptide chain. The process typically starts with the protection of the amino group of glycine, followed by the coupling of L-leucine and L-alanine using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). The final product is obtained after deprotection and purification steps .
Industrial Production Methods
Industrial production of L-Alanine, glycyl-L-leucyl- often involves solid-phase peptide synthesis (SPPS) due to its efficiency and scalability. In SPPS, the peptide is assembled on a solid resin support, allowing for easy separation and purification of the product. Automated peptide synthesizers are commonly used in industrial settings to streamline the process and ensure high yields .
化学反応の分析
Types of Reactions
L-Alanine, glycyl-L-leucyl- undergoes various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.
Oxidation: The compound can undergo oxidation reactions, particularly at the amino acid side chains, leading to the formation of oxidized derivatives.
Substitution: The amino groups can participate in substitution reactions with electrophiles, forming new derivatives.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) are commonly used for hydrolysis reactions.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used for oxidation reactions.
Substitution: Electrophiles such as acyl chlorides or alkyl halides are used in substitution reactions.
Major Products Formed
Hydrolysis: Glycine, L-alanine, and L-leucine.
Oxidation: Oxidized derivatives of the amino acids.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
L-Alanine, glycyl-L-leucyl- has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies and as a building block for more complex peptides.
Biology: Studied for its role in protein structure and function, as well as its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, including its use in drug delivery systems and as a component of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
作用機序
The mechanism of action of L-Alanine, glycyl-L-leucyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. The pathways involved in these interactions are often related to protein synthesis, degradation, and signaling .
類似化合物との比較
L-Alanine, glycyl-L-leucyl- can be compared with other similar dipeptides and tripeptides, such as:
Glycyl-L-alanine: A dipeptide composed of glycine and L-alanine.
L-Alanyl-glycine: Another dipeptide with a different sequence of the same amino acids.
L-Alanyl-L-alanine: A dipeptide composed of two L-alanine residues.
Cyclo(L-alanyl-glycine): A cyclic dipeptide with glycine and L-alanine.
The uniqueness of L-Alanine, glycyl-L-leucyl- lies in its specific sequence and the presence of L-leucine, which imparts distinct chemical and biological properties compared to other similar compounds .
特性
CAS番号 |
32557-24-7 |
|---|---|
分子式 |
C11H21N3O4 |
分子量 |
259.30 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C11H21N3O4/c1-6(2)4-8(14-9(15)5-12)10(16)13-7(3)11(17)18/h6-8H,4-5,12H2,1-3H3,(H,13,16)(H,14,15)(H,17,18)/t7-,8-/m0/s1 |
InChIキー |
PAWIVEIWWYGBAM-YUMQZZPRSA-N |
異性体SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)CN |
正規SMILES |
CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


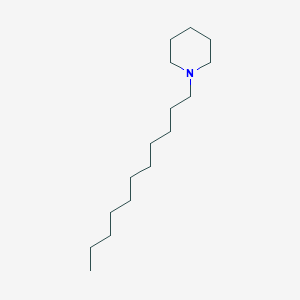
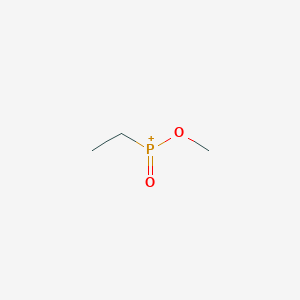
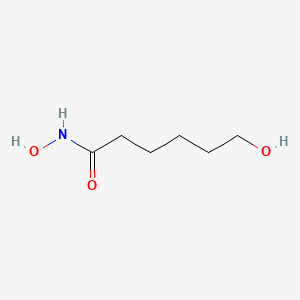
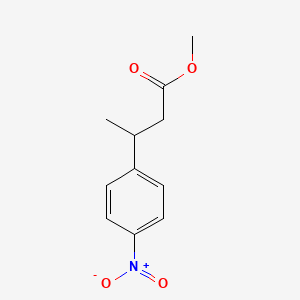
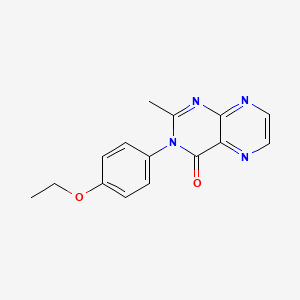
![N-[(E)-benzylideneamino]-3,5-dichloro-4-propan-2-yloxybenzamide](/img/structure/B14695161.png)


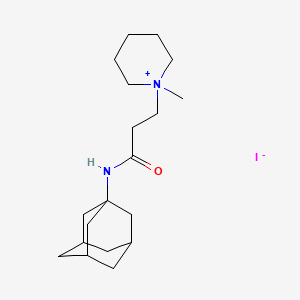
![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B14695195.png)
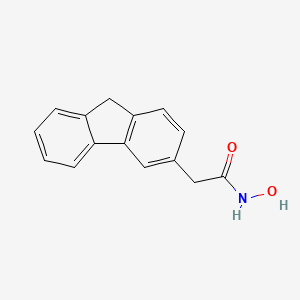
![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B14695202.png)

